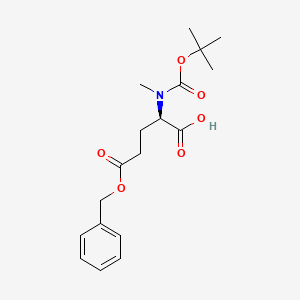
Boc-N-Me-D-Glu(OBzl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-N-Me-D-Glu(OBzl)-OH is a chemical compound used primarily in biochemical research. It is known for its role in the synthesis of peptides and proteins, where it serves as a protecting group for amino acids. The compound has the molecular formula C18H25NO6 and a molecular weight of 351.4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-D-Glu(OBzl)-OH typically involves the protection of the amino group of Nalpha-methyl-D-glutamic acid with a tert-butyloxycarbonyl (Boc) group. The gamma-carboxyl group is then esterified with benzyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps but may utilize more efficient and cost-effective reagents and catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-N-Me-D-Glu(OBzl)-OH undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Nalpha-methyl-D-glutamic acid and benzyl alcohol.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic and basic hydrolysis, respectively.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.
Major Products Formed
Hydrolysis: Nalpha-methyl-D-glutamic acid and benzyl alcohol.
Deprotection: Nalpha-methyl-D-glutamic acid.
Scientific Research Applications
Boc-N-Me-D-Glu(OBzl)-OH is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Boc-N-Me-D-Glu(OBzl)-OH involves its role as a protecting group. The Boc group protects the amino group of Nalpha-methyl-D-glutamic acid from unwanted reactions during peptide synthesis. The gamma-benzyl ester protects the carboxyl group, allowing for selective reactions at other functional groups. The protecting groups can be removed under specific conditions, revealing the free amino acid for further reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-L-glutamic acid gamma-benzyl ester: Similar in structure but uses L-glutamic acid instead of Nalpha-methyl-D-glutamic acid.
Boc-D-glutamic acid gamma-benzyl ester: Uses D-glutamic acid without the Nalpha-methyl group.
Fmoc-Nalpha-methyl-D-glutamic acid gamma-benzyl ester: Uses a different protecting group (Fmoc) instead of Boc.
Uniqueness
Boc-N-Me-D-Glu(OBzl)-OH is unique due to the presence of the Nalpha-methyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in peptide synthesis. This makes it particularly useful in the synthesis of peptides with specific structural requirements .
Properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJPFSNBCOTZHN-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














